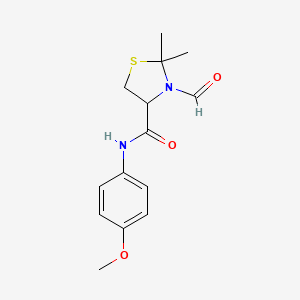![molecular formula C23H18Cl2N2O B3825029 3-[1-(benzylamino)ethylidene]-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3825029.png)
3-[1-(benzylamino)ethylidene]-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one
概要
説明
3-[1-(Benzylamino)ethylidene]-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound featuring an indole core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a benzylamino group and a dichlorophenyl moiety. These features contribute to its biological activity and make it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(benzylamino)ethylidene]-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Benzylamino Group: The benzylamino group is typically introduced through a reductive amination reaction, where benzylamine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and the efficiency of purification processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the carbonyl group in the indole ring, potentially converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, due to the electron-rich nature of the indole system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
3-[1-(Benzylamino)ethylidene]-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: Due to its structural similarity to bioactive indole derivatives, it is investigated for potential therapeutic uses, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-[1-(benzylamino)ethylidene]-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways or interact with receptors to induce cellular responses.
Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core.
Diclofenac: Another NSAID with a dichlorophenyl group, used for its anti-inflammatory properties.
Aceclofenac: A derivative of diclofenac, also used as an anti-inflammatory agent.
Uniqueness
3-[1-(Benzylamino)ethylidene]-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzylamino group, in particular, differentiates it from other indole derivatives, potentially offering unique therapeutic benefits.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
特性
IUPAC Name |
3-(N-benzyl-C-methylcarbonimidoyl)-1-(2,6-dichlorophenyl)indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O/c1-15(26-14-16-8-3-2-4-9-16)21-17-10-5-6-13-20(17)27(23(21)28)22-18(24)11-7-12-19(22)25/h2-13,28H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBRUGRCGNJESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide](/img/structure/B3824947.png)
![N-(4-{[(3-{[3-(aminosulfonyl)phenyl]amino}-2-quinoxalinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3824954.png)
![(phenylsulfonyl)[3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B3824959.png)
![3-methyl-N-[2,2,2-trichloro-1-[(3,4-dimethylphenyl)carbamothioylamino]ethyl]butanamide](/img/structure/B3824977.png)

![2-cyclopropyl-N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]quinoline-4-carboxamide](/img/structure/B3824995.png)
![ethyl 4-[3-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B3825003.png)

![(3aR*,6aR*)-2-methyl-N-[2-(quinolin-8-yloxy)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3825011.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(3-methylpyrazol-1-yl)acetamide](/img/structure/B3825017.png)
![methyl (2S,4R)-1-methyl-4-[(2,3,4,9-tetrahydro-1H-carbazol-7-ylcarbonyl)amino]pyrrolidine-2-carboxylate](/img/structure/B3825025.png)

![2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium](/img/structure/B3825049.png)
![N'-[4-(dimethylamino)benzylidene]-2-quinolinecarbohydrazide](/img/structure/B3825063.png)
